6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C25H28N4O4S2 and its molecular weight is 512.64. The purity is usually 95%.
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Biological Activity
The compound 6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide represents a novel class of sulfamoyl benzamide derivatives with potential therapeutic applications. This article synthesizes available research findings concerning its biological activity, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's molecular formula is C25H28ClN3O5S, with a molecular weight of approximately 550.1 g/mol . The structure features a thieno[2,3-c]pyridine core, which is significant for its biological properties.
Research indicates that compounds with similar structures exhibit various biological activities, primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and other diseases. The sulfamoyl group is known to enhance the binding affinity to target proteins, potentially increasing efficacy in therapeutic applications.
Antiproliferative Effects
In studies evaluating antiproliferative activity against various cancer cell lines, compounds structurally related to the target compound have shown promising results. For instance:
- Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
- Results : Significant inhibition of cell proliferation was observed, with IC50 values indicating effective concentrations for therapeutic use.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12.5 | Apoptosis induction via caspase activation |
HT-29 | 15.0 | Cell cycle arrest at G1 phase |
A549 | 10.0 | Inhibition of angiogenesis |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:
- Dihydrofolate Reductase (DHFR) : Lack of inhibitory activity against DHFR suggests alternative mechanisms are at play for antiproliferative effects.
- Mitogen-Activated Protein Kinase (MAPK) : Inhibition assays indicate potential as a MEK inhibitor, affecting downstream signaling pathways critical for cell growth and survival.
Case Studies
-
Study on Anticancer Activity :
- A recent study reported that the compound exhibited significant cytotoxicity against MCF-7 cells through a mechanism involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
- The study highlighted the importance of structural modifications in enhancing biological activity.
-
In Vivo Efficacy :
- Animal models treated with the compound demonstrated reduced tumor growth compared to control groups.
- Pharmacokinetic studies indicated favorable absorption and distribution profiles, supporting further clinical development.
Properties
IUPAC Name |
6-benzyl-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S2/c1-26-24(31)22-20-13-14-29(15-17-7-5-4-6-8-17)16-21(20)34-25(22)27-23(30)18-9-11-19(12-10-18)35(32,33)28(2)3/h4-12H,13-16H2,1-3H3,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKFRVVZTXBYAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.